BTCP maleate is derived from the reaction of 1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine with maleic acid, forming a maleate salt. This compound falls under the category of psychoactive substances and has been studied for its implications in treating conditions related to dopamine dysregulation, such as depression and certain movement disorders .
The synthesis of 1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine maleate involves several key steps:
Industrial production methods may employ advanced techniques such as continuous flow reactors to enhance efficiency and reduce by-products during synthesis.
The molecular formula for 1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine maleate is , with a molecular weight of approximately 415.5 g/mol.
The structure features:
BTCP maleate can participate in various chemical reactions:
Common reagents used in these reactions include organic solvents (e.g., dichloromethane), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon).
The mechanism of action for 1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine maleate primarily involves its role as a dopamine reuptake inhibitor. By inhibiting the reuptake of dopamine in the synaptic cleft, BTCP maleate increases the availability of this neurotransmitter, thereby enhancing dopaminergic signaling.
Research indicates that compounds similar to BTCP exhibit significant affinity for dopamine transporters, which are responsible for the reabsorption of dopamine from the synaptic cleft back into presynaptic neurons. This inhibition leads to increased dopaminergic activity, which may contribute to its potential therapeutic effects against disorders characterized by low dopamine levels .
The physical and chemical properties of 1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine maleate include:
Data on melting point, boiling point, and specific heat capacity are not widely documented but are critical for formulation development and storage considerations .
The scientific applications of 1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine maleate include:
The core structure of 1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine (BTCP) comprises three key fragments: the benzo[b]thiophene aryl system, the cyclohexyl spacer, and the piperidine pharmacophore. Retrosynthetic disconnection reveals two principal strategic bond disconnections:
A critical retrosynthetic consideration is the sequence of ring formation. Early-stage construction of the benzo[b]thiophene system (via Friedel-Crafts acylation or palladium-catalyzed coupling) followed by cyclohexyl ring annulation minimizes steric hindrance during C-C bond formation. Computational modeling indicates that the trans configuration at the cyclohexyl-aryl junction is sterically favored for TryR binding, informing stereoselective synthesis priorities [1].
Table 1: Strategic Bond Disconnections in BTCP Retrosynthesis
Bond Disconnected | Synthon Pair | Recommended Forward Reaction |
---|---|---|
Aryl-Cyclohexyl (C-C) | Benzo[b]thiophene-Li⁺ + Cyclohexanone | Grignard addition |
Cyclohexyl-Piperidine (C-N) | 1-(Cyclohexyl)iminium + Piperidine | Reductive amination |
Piperidine N-C2/C6 | N-protected amino pentane + Electrophile | Ring-closing metathesis |
Benzo[b]thiophene serves as the aromatic anchor for BTCP derivatives. Its electrophilic activation at the 2-position is optimally achieved via aluminum chloride-catalyzed Friedel-Crafts acylation. Key process parameters include:
Notably, bromo-directed ortho-lithiation enables access to 3-substituted benzo[b]thiophenes. Treatment of 3-bromobenzo[b]thiophene with tert-butyllithium (-78°C) generates C3-lithiated species that react with DMF to afford aldehydes or with alkyl halides for chain elongation. This route produced compound 11 (3-bromo-BTCP derivative) with TryR IC₅₀ = 16 μM, demonstrating retained bioactivity [1].
Two efficient routes exploit Grignard chemistry for constructing the aryl-cyclohexyl bond:Route A (Enamine-Benzotriazole Adduct Route):
Route B (Bruylants Reaction with α-Aminonitriles):
Comparative analysis reveals Route B provides superior diastereoselectivity (98:2 trans:cis) due to chelation control during Grignard addition. Route A offers advantages for acid-sensitive substrates but requires stringent anhydrous conditions. Modifying cyclohexyl ring size (n1=0, n2=1) produced compound 13 with enhanced TryR inhibition (Kᵢ = 0.26 μM), validating strategic ring contraction [1].
Piperidine ring engineering significantly modulates bioactivity:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7